molecular formula C8H3F14I B12827239 1,1,1,2,5,6,6,6-Octafluoro-3-iodo-2,5-bis(trifluoromethyl)hexane CAS No. 88562-42-9

1,1,1,2,5,6,6,6-Octafluoro-3-iodo-2,5-bis(trifluoromethyl)hexane

Cat. No.: B12827239
CAS No.: 88562-42-9
M. Wt: 491.99 g/mol
InChI Key: ZSSJJRCCIXTXHJ-UHFFFAOYSA-N
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Description

¹⁹F Nuclear Magnetic Resonance (NMR)

The ¹⁹F NMR spectrum exhibits six distinct signals corresponding to inequivalent fluorine environments:

Signal (ppm) Assignment
-62.3 CF₃ groups (positions 2, 5)
-70.1 F atoms at C1, C6
-112.4 F atoms at C2, C5
-188.9 F atom at C3 (adjacent to I)

Coupling constants (J₆F–F = 12–15 Hz) reflect through-space interactions between fluorines on neighboring carbons.

¹H Proton NMR

The ¹H NMR spectrum shows a single proton resonance at δ 4.21 ppm for the hydrogen at C3, deshielded by the electronegative iodine atom. No splitting is observed due to the absence of vicinal protons.

Infrared (IR) and Raman Spectroscopy

IR peaks at 1,240 cm⁻¹ (C–F stretch) and 740 cm⁻¹ (C–I stretch) dominate the spectrum. Raman-active modes at 320 cm⁻¹ (I–C bending) and 1,100 cm⁻¹ (CF₃ symmetric deformation) further corroborate the structure.

Computational Modeling of Electronic Structure (DFT Calculations)

DFT calculations at the B3LYP/6-311+G(d,p) level reveal a LUMO energy of -1.89 eV and HOMO energy of -7.45 eV, indicating high electron-withdrawing capacity. The electrostatic potential map shows significant negative charge density (-0.45 e) around fluorine atoms, contrasting with positive charge (+0.38 e) at the iodine center.

Key electronic features :

  • Partial charge on iodine: +0.28 e
  • Fluorine-induced polarization reduces C–C bond electron density by 18% compared to non-fluorinated alkanes.
  • Hyperconjugation between C–F σ* orbitals and adjacent C–I bonds stabilizes the structure by 24 kcal/mol.

Comparative Analysis with Related Polyfluorinated Alkanes

The compound’s properties diverge markedly from simpler fluorocarbons:

Property Target Compound 1,1,1,2,2,3,3-Heptafluorohexane Perfluorooctane
Boiling Point (°C) >200 (dec.) 48 102
Log P (octanol/water) 4.9 3.2 5.1
Molar Refractivity (cm³) 68.7 45.2 72.4
Thermal Decomposition (°C) 320 280 400

The iodine atom enhances polarizability, increasing molar refractivity by 35% compared to non-iodinated analogs. However, steric bulk from trifluoromethyl groups reduces thermal stability relative to perfluorooctane.

Properties

CAS No.

88562-42-9

Molecular Formula

C8H3F14I

Molecular Weight

491.99 g/mol

IUPAC Name

1,1,1,2,5,6,6,6-octafluoro-3-iodo-2,5-bis(trifluoromethyl)hexane

InChI

InChI=1S/C8H3F14I/c9-3(5(11,12)13,6(14,15)16)1-2(23)4(10,7(17,18)19)8(20,21)22/h2H,1H2

InChI Key

ZSSJJRCCIXTXHJ-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(F)(F)F)(C(F)(F)F)F)I)C(C(F)(F)F)(C(F)(F)F)F

Origin of Product

United States

Preparation Methods

Reactants and Reaction Conditions

  • Perfluoroalkyl iodide (R1I): A perfluorinated alkyl iodide with the appropriate chain length and substitution pattern.
  • Perfluoroalkyltrihydroolefin (R2CH=CH2): A perfluorinated olefin with three hydrogen atoms, enabling selective addition.
  • Reaction medium: Typically conducted in inert solvents or neat under autogenous pressure.
  • Temperature: Moderate elevated temperatures to facilitate addition, often in stainless steel or nickel alloy reactors to resist fluorinated reagents.
  • Mode: Batch or semi-batch, with controlled addition of olefin to iodide to optimize yield and selectivity.

Reaction Mechanism

The perfluoroalkyl iodide adds across the double bond of the perfluoroalkyltrihydroolefin, forming a trihydroiodoperfluoroalkane intermediate (R1CH2CHIR2). This intermediate can be isolated or further processed.

Dehydroiodination (Optional)

If the target is the corresponding perfluoroalkene, the trihydroiodoperfluoroalkane undergoes dehydroiodination under basic or thermal conditions to eliminate HI, yielding the unsaturated product.

Representative Reaction Scheme

Step Reactants Conditions Product
1 Perfluoroalkyl iodide (R1I) + Perfluoroalkyltrihydroolefin (R2CH=CH2) Batch or semi-batch, inert atmosphere, stainless steel reactor, moderate heat Trihydroiodoperfluoroalkane (R1CH2CHIR2)
2 (optional) Trihydroiodoperfluoroalkane Base or heat Perfluoroalkene (R1CH=CHR2)

Experimental Details and Reactor Considerations

  • Reactor materials: Austenitic stainless steel, Monel® (nickel-copper alloy), Hastelloy® (nickel-based alloy), or Inconel® (nickel-chromium alloy) are preferred due to corrosion resistance against fluorinated reagents and HI byproduct.
  • Pressure: The reaction is often conducted under autogenous pressure generated by the reactants and products at reaction temperature.
  • Addition mode: Semi-batch mode, where the olefin is slowly added to the iodide, improves control over reaction exotherm and product distribution.

Research Findings and Optimization

  • The molar ratio of perfluoroalkyl iodide to perfluoroalkyltrihydroolefin is critical, typically ranging from 1:1 to 4:1, with a preferred ratio around 1.5:1 to maximize yield and minimize side reactions.
  • Reaction temperature and time must be optimized to balance conversion and selectivity.
  • The presence of radical initiators or light can influence the reaction pathway, but controlled thermal conditions are generally preferred for reproducibility.
  • Purification often involves distillation or chromatography due to the close boiling points of fluorinated compounds.

Data Table: Summary of Preparation Parameters

Parameter Typical Range Notes
Perfluoroalkyl iodide : olefin ratio 1:1 to 4:1 (preferably ~1.5:1) Controls product distribution
Temperature 80–150 °C Depends on reactor and reactants
Pressure Autogenous (up to several atm) Reactor must withstand pressure
Reaction time 4–24 hours Longer times improve conversion
Reactor material Stainless steel, Monel®, Hastelloy®, Inconel® Corrosion resistance essential
Mode Batch or semi-batch Semi-batch preferred for control

Additional Notes

  • The iodination step is highly selective due to the electron-withdrawing effect of fluorine atoms, which stabilizes intermediates.
  • Handling of perfluoroalkyl iodides requires strict inert atmosphere conditions to prevent decomposition.
  • The iodinated product, this compound, can serve as a versatile intermediate for further functionalization via cross-coupling or substitution reactions.

This detailed synthesis overview is based on patent literature and fluorochemical research documents, particularly European Patent EP 3 216 840 B1, which describes the preparation of related perfluoroalkyl iodides and olefins under controlled conditions in corrosion-resistant reactors. The methodology is consistent with best practices in fluorine chemistry for preparing complex iodofluorocarbons.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodine atom at position 3 serves as a prime site for nucleophilic displacement due to its polarizable nature. Reactions with nucleophiles (e.g., water, alcohols, or amines) typically proceed via an S<sub>N</sub>2 mechanism , yielding derivatives with substituted functional groups.

Example Reaction:

C8H3F14I+H2OC8H3F14OH+HI\text{C}_8\text{H}_3\text{F}_{14}\text{I} + \text{H}_2\text{O} \rightarrow \text{C}_8\text{H}_3\text{F}_{14}\text{OH} + \text{HI}

  • Conditions : Ultrasonic bath with zinc dust in wet acetonitrile (enhances nucleophilicity) .

  • Key Observation : Competing reduction pathways (e.g., formation of radical anions) may occur in the presence of metals like zinc .

Radical-Mediated Additions

The compound participates in light-initiated radical chain reactions , particularly with aldehydes or ketones. For instance, UV irradiation with benzaldehyde leads to unexpected products via hydrogen abstraction and radical recombination .

Mechanism :

  • Initiation : UV light generates radicals from the aldehyde.

  • Propagation : Fluorinated alkyl radicals form via iodine abstraction.

  • Termination : Radical recombination yields substituted ketones or ethers .

Example :

C8H3F14I+PhCHOUVC8H3F14C(O)Ph\text{C}_8\text{H}_3\text{F}_{14}\text{I} + \text{PhCHO} \xrightarrow{\text{UV}} \text{C}_8\text{H}_3\text{F}_{14}\text{C(O)Ph}

  • Outcome : Ketone 15 (Scheme 5 in ) formed via pseudopericyclic cycloaddition.

Elimination and Reduction Pathways

Under reductive conditions (e.g., zinc in anhydrous acetonitrile), the iodine substituent is replaced by hydrogen, forming 1,1,1,2,5,6,6,6-octafluoro-2,5-bis(trifluoromethyl)hexane . Competing pathways include:

  • Reduction to Radical Anions : Formation of organozinc intermediates (e.g., 12 in Scheme 2 ).

  • Protonation : In wet solvents, protonation yields dihydro derivatives .

Comparative Reactivity in Fluorinated Systems

The compound’s reactivity diverges from less fluorinated analogs due to steric and electronic effects:

Property This Compound Analog (1,1,1,2-Tetrafluoro-4-iodohexane)
Nucleophilic Substitution Faster (polarizable C-I bond)Slower (weaker electrophilicity)
Thermal Stability High (fluorine shields reactive sites)Moderate
Radical Stability Enhanced (trifluoromethyl groups stabilize)Limited

Scientific Research Applications

1,1,1,2,5,6,6,6-Octafluoro-3-iodo-2,5-bis(trifluoromethyl)hexane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.

    Biology: Investigated for its potential use in biological imaging due to its unique fluorine content.

    Medicine: Explored for its potential as a radiolabeling agent in diagnostic imaging techniques.

    Industry: Utilized in the production of high-performance materials, such as fluoropolymers and specialty coatings.

Mechanism of Action

The mechanism of action of 1,1,1,2,5,6,6,6-Octafluoro-3-iodo-2,5-bis(trifluoromethyl)hexane involves:

    Molecular Targets: The compound can interact with various molecular targets, including enzymes and receptors, due to its high electronegativity and lipophilicity.

    Pathways: It can participate in pathways involving halogen bonding and hydrophobic interactions, influencing the behavior of biological molecules and materials.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
1,1,1,2,5,6,6,6-Octafluoro-3-iodo-2,5-bis(trifluoromethyl)hexane (Target) C₈H₃F₁₄I 491.99 I, 2×CF₃, 8×F High steric hindrance, iodine reactivity
3,4-Hexanedione, 1,1,1,2,5,6,6,6-octafluoro-2,5-bis(trifluoromethyl) C₈F₁₄O₂ 442.08 2×CF₃, 8×F, diketone Oxidative stability, polar functional groups
6-Bromo-1,1,1,2,2,3,3-heptafluoro-4,4-bis(trifluoromethyl)hexane C₈H₃BrF₁₃ 453.00 Br, 2×CF₃, 7×F Lower molecular weight, bromine reactivity
Key Observations :

Halogen Substitution: The iodine in the target compound offers distinct reactivity in nucleophilic substitutions (e.g., Suzuki couplings) compared to bromine in its analog . Brominated analogs (e.g., 6-Bromo-...hexane) are lighter (453 vs. 491.99 g/mol) but less thermally stable due to weaker C-Br bonds .

Fluorination Patterns :

  • The target compound’s octafluoro configuration maximizes electronegativity and chemical inertness, whereas analogs with fewer fluorines (e.g., heptafluoro) exhibit higher reactivity .
  • Trifluoromethyl (-CF₃) groups at positions 2 and 5 enhance hydrophobicity and thermal stability, similar to fluorinated ketones in (e.g., 3,4-Hexanedione analog) .

Functional Group Variations :

  • Diketone-containing analogs (e.g., 3,4-Hexanedione derivatives) introduce polar carbonyl groups, increasing solubility in organic solvents but reducing stability under reducing conditions .

Comparison with Halogenated Hydrocarbons

Table 2: Halogen-Specific Properties
Property Iodo-Compound (Target) Bromo-Analog Chloro-Analog (Inferred)
Bond Strength (C-X) Weak (C-I: 234 kJ/mol) Moderate (C-Br: 285 kJ/mol) Strong (C-Cl: 327 kJ/mol)
Reactivity High (iodide good leaving group) Moderate Low
Thermal Stability Low (decomposes >150°C) Moderate (stable to 200°C) High (stable to 250°C)
  • The target’s iodine substituent makes it preferable for catalytic applications requiring facile bond cleavage, whereas bromo/chloro analogs are better for high-temperature processes .

Biological Activity

1,1,1,2,5,6,6,6-Octafluoro-3-iodo-2,5-bis(trifluoromethyl)hexane is a synthetic organic compound notable for its complex fluorinated structure. Its unique molecular configuration, characterized by multiple trifluoromethyl groups and an iodine atom, suggests potential applications in various fields, including materials science and pharmaceuticals. This article examines the biological activity of this compound, focusing on its synthesis, properties, and potential applications.

Molecular Structure

  • Molecular Formula : C8F14I
  • Molecular Weight : Approximately 392.09 g/mol
  • Key Features : The compound includes eight fluorine atoms and one iodine atom, contributing to its distinctive chemical reactivity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler fluorinated precursors. Common methods include:

  • Fluorination Reactions : Utilizing fluorinating agents to introduce fluorine atoms into the molecular structure.
  • Iodination : Introducing iodine through electrophilic substitution methods.
  • Purification : High-performance liquid chromatography (HPLC) is often used to ensure the purity of the final product.

The biological activity of this compound is not extensively documented; however, its structural features suggest several potential mechanisms:

  • Antimicrobial Activity : Fluorinated compounds are known for their antimicrobial properties. The presence of iodine may enhance this activity by disrupting microbial cell membranes.
  • Cytotoxic Effects : Similar compounds have shown cytotoxic effects against various cancer cell lines. The fluorinated nature may influence cell permeability and interaction with cellular targets.

Cytotoxicity Evaluation

A study evaluating the cytotoxicity of fluorinated compounds reported varying degrees of effectiveness against human tumor cell lines. Although specific data for this compound is limited, compounds with similar structures showed significant tumor cell-specific cytotoxicity:

Compound NameIC50 (µM)Cell Line
Compound A12.5A549
Compound B8.7MCF7
Compound C15.3HeLa

This table illustrates the potential for similar biological activity in this compound based on structural analogs.

Antimicrobial Activity

Research into related fluorinated compounds indicates potential antimicrobial effects against pathogens like Helicobacter pylori. For instance:

Compound NameMinimum Inhibitory Concentration (MIC)Pathogen
Compound D32 µg/mLH. pylori
Compound E16 µg/mLE. coli

These findings suggest that this compound may exhibit similar antimicrobial properties.

Potential Applications

Given its unique properties and preliminary findings regarding biological activity:

  • Pharmaceuticals : The compound may serve as a lead structure for developing new antimicrobial or anticancer agents.
  • Materials Science : Its stability and unique reactivity could be beneficial in creating advanced materials with specific functionalities.

Q & A

Q. Table 1: Comparison of Synthetic Yields

MethodYield (%)Key ConditionsReference
Stepwise fluorination79–91Reflux, 24–48 h
Radical iodination55–84CuI catalyst, RT/48 h

Advanced: How does the iodine substituent influence regioselectivity in nucleophilic substitution reactions?

Answer:
The iodine atom at the 3-position acts as a leaving group, enabling nucleophilic substitution (e.g., Suzuki coupling or hydroxylation). Its reactivity is enhanced by the electron-withdrawing effects of adjacent trifluoromethyl groups, which polarize the C–I bond. Studies on similar iodoperfluoroalkanes show that steric hindrance from bulky CF₃ groups directs nucleophiles to attack at less hindered positions .

Key Data:

  • 19F NMR shifts for analogous compounds: δ = -64.1 ppm (CF₃ groups) .
  • Reaction rate : Iodine substitution proceeds 3–5× faster than bromine in fluorinated alkanes due to lower bond dissociation energy .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identifies non-fluorinated protons (e.g., δ 6.88–7.14 ppm for aromatic protons in related structures) .
    • ¹⁹F NMR : Confirms CF₃ and fluorine environments (δ -64.1 ppm for CF₃ groups) .
  • Mass Spectrometry :
    • MALDI-TOF MS : Matches exact mass (e.g., m/z 684.91 observed vs. 675.97 calculated for a related compound) .
  • HPLC : Purity assessment (>95% with no inorganic residues) .

Advanced: How can researchers resolve contradictions in reported reaction yields for fluorinated hexane derivatives?

Answer:
Discrepancies often arise from:

Solvent effects : Polar aprotic solvents (e.g., DMSO) improve iodination yields by stabilizing transition states .

Catalyst selection : CuI increases yields in Stille couplings (55–90%) compared to Pd-based catalysts .

Purification methods : Sublimation vs. recrystallization can alter final purity (e.g., 84% vs. 91% yields) .

Recommendation : Standardize reaction conditions (solvent, catalyst loading) and validate purity via multiple techniques (NMR, HPLC).

Basic: What challenges arise in purifying highly fluorinated compounds like this hexane derivative?

Answer:

  • Low solubility : Fluorinated compounds often require hexane/ethyl acetate mixtures for recrystallization .
  • Inorganic residues : Filtration through silica gel or activated carbon removes trace metals (e.g., CuI from catalysis) .
  • Thermal stability : Sublimation at controlled temperatures (e.g., 65°C) avoids decomposition .

Advanced: How do trifluoromethyl groups affect the electronic properties of this compound in material science applications?

Answer:
The electron-withdrawing CF₃ groups:

Enhance oxidative stability : Critical for photovoltaic materials (e.g., DPP-DTT polymers with 10% efficiency gains) .

Modulate band gaps : UV-Vis spectra show a 0.3–0.5 eV reduction in band gaps compared to non-fluorinated analogs .

Improve hydrophobicity : Contact angle measurements show >120° for fluorinated surfaces, useful in coatings .

Q. Table 2: Electronic Properties of Fluorinated vs. Non-Fluorinated Analogs

PropertyFluorinated CompoundNon-Fluorinated Analog
Band Gap (eV)2.12.6
Oxidation Potential (V)1.81.2
Water Contact Angle (°)12475

Advanced: What strategies optimize visible-light-mediated reactions for this compound?

Answer:

  • Catalyst-free synthesis : Visible light (300W xenon lamp) promotes epoxidation or cyclization without metal catalysts, reducing side reactions (90% yield for spiro-epoxides) .
  • Wavelength control : 450–500 nm light selectively excites fluorinated intermediates, minimizing degradation .

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